molecular formula C15H12N2O5 B5839232 [(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate

[(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate

Cat. No.: B5839232
M. Wt: 300.27 g/mol
InChI Key: HFHUQRZXOYRPPF-MHWRWJLKSA-N
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Description

[(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate is an organic compound that features a combination of aromatic rings and functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is characterized by the presence of a methoxy group, a nitro group, and an imine linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate typically involves the condensation of 3-methoxybenzaldehyde with 3-nitrobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

[(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: [(E)-(3-aminophenyl)methylideneamino] 3-nitrobenzoate.

    Reduction: [(E)-(3-methoxyphenyl)methylideneamino] 3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the imine linkage can form reversible covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

[(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate can be compared to other similar compounds, such as:

    [(E)-(3-methoxyphenyl)methylideneamino] 3-aminobenzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    [(E)-(3-methoxyphenyl)methylideneamino] 4-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its chemical properties and interactions.

Properties

IUPAC Name

[(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-21-14-7-2-4-11(8-14)10-16-22-15(18)12-5-3-6-13(9-12)17(19)20/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHUQRZXOYRPPF-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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